molecular formula C18H15Cl2N3O2 B11159224 N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11159224
M. Wt: 376.2 g/mol
InChI Key: ZIQUXLRRYYBKGE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butanamide side chain, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core or the phenyl ring, potentially leading to the formation of reduced quinazolinone derivatives or dechlorinated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins, leading to modulation of cellular signaling pathways. For example, they may inhibit kinases, block receptor-ligand interactions, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but with an acetamide side chain instead of butanamide.

    N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: Similar structure but with a propionamide side chain instead of butanamide.

    N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: Similar structure but with a benzamide side chain instead of butanamide.

Uniqueness

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of the quinazolinone core, the butanamide side chain, and the chlorinated phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-16(17(24)22-13-8-11(19)7-12(20)9-13)23-10-21-15-6-4-3-5-14(15)18(23)25/h3-10,16H,2H2,1H3,(H,22,24)

InChI Key

ZIQUXLRRYYBKGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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